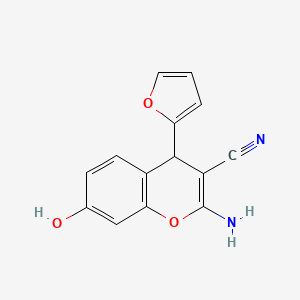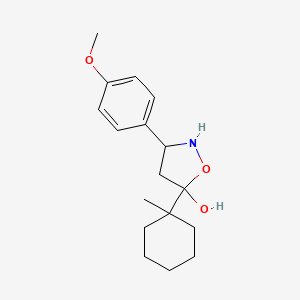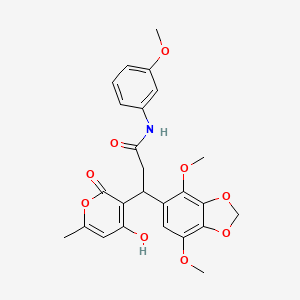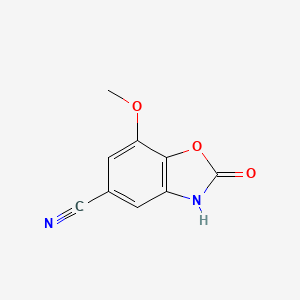![molecular formula C19H15N7O2S B14942820 N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole, triazole, and benzimidazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
The synthesis of N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the triazole and benzimidazole rings via nucleophilic substitution and condensation reactions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.
Chemical Reactions Analysis
N~1~-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings, potentially modifying the compound’s biological activity.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents. It may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects, and could be used as a scaffold for designing inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with active sites, potentially inhibiting the function of target proteins and disrupting biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures like benzimidazoles, triazoles, and oxadiazoles. Compared to these, N1-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)ACETAMIDE is unique due to its combination of multiple heterocyclic rings, which may confer enhanced biological activity and specificity. Examples of similar compounds include benzimidazole derivatives like albendazole and triazole derivatives like fluconazole.
Properties
Molecular Formula |
C19H15N7O2S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H15N7O2S/c1-11-6-8-12(9-7-11)16-22-18(28-25-16)21-15(27)10-29-19-24-23-17-20-13-4-2-3-5-14(13)26(17)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22,25,27) |
InChI Key |
YDYZXHFNCXMVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)NC(=O)CSC3=NNC4=NC5=CC=CC=C5N43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-dichlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942744.png)
![7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14942747.png)
![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)
![1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide](/img/structure/B14942751.png)



![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
![methyl 2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14942782.png)
![N-(3-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14942795.png)


![4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
![7-(4-hydroxy-3-methoxyphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B14942832.png)
